molecular formula C12H10N2O3S B11109918 N-nitro-S,S-diphenylsulfoximide

N-nitro-S,S-diphenylsulfoximide

Cat. No.: B11109918
M. Wt: 262.29 g/mol
InChI Key: BIXXONYMGSRHEP-UHFFFAOYSA-N
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Description

N-nitro-S,S-diphenylsulfoximide is an organosulfur compound characterized by the presence of a nitro group (NO2) attached to a nitrogen atom, which is further bonded to a sulfoximine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-nitro-S,S-diphenylsulfoximide can be synthesized through several methods. One common approach involves the nitration of S,S-diphenylsulfoximine using nitronium tetrafluoroborate (NO2BF4) as the nitrating agent. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale nitration reactions can be applied. These include the use of continuous flow reactors to ensure efficient mixing and heat dissipation, as well as the implementation of safety measures to handle the highly reactive nitronium ion.

Chemical Reactions Analysis

Types of Reactions

N-nitro-S,S-diphenylsulfoximide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product is S,S-diphenylsulfoximine.

    Substitution: The products vary depending on the nucleophile used, resulting in compounds such as S,S-diphenylsulfoximine derivatives with different substituents.

Scientific Research Applications

N-nitro-S,S-diphenylsulfoximide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-nitro-S,S-diphenylsulfoximide exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the modulation of cellular pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-nitro-S,S-dimethylsulfoximide
  • N-nitro-S,S-methylphenylsulfoximide
  • N,N’-dinitro-S,S-diphenylsulfodiimide

Uniqueness

N-nitro-S,S-diphenylsulfoximide is unique due to its specific structural features, such as the presence of two phenyl groups attached to the sulfoximine moiety. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

N-[oxo(diphenyl)-λ6-sulfanylidene]nitramide

InChI

InChI=1S/C12H10N2O3S/c15-14(16)13-18(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

BIXXONYMGSRHEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=N[N+](=O)[O-])(=O)C2=CC=CC=C2

Origin of Product

United States

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